molecular formula C6H3Cl2FO B2868876 2,4-Dichloro-5-fluorophenol CAS No. 2995-05-3

2,4-Dichloro-5-fluorophenol

Cat. No.: B2868876
CAS No.: 2995-05-3
M. Wt: 180.99
InChI Key: CKARHTOOOHCDMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorophenol (CAS 2995-05-3) is a fluorinated and chlorinated phenolic compound that serves as a versatile chemical intermediate and valuable scaffold in medicinal chemistry and pharmaceutical research. Its molecular structure, incorporating halogen substituents, is frequently employed in the synthesis of novel compounds with enhanced biological activity. A primary research application of this compound is as a precursor in the development of antimicrobial agents. The 2,4-dichloro-5-fluorophenyl moiety has been incorporated into various synthetic derivatives, such as Schiff and Mannich bases, which have demonstrated promising in vitro antibacterial and antifungal activities . Furthermore, this moiety is a key building block in the synthesis of more complex heterocyclic compounds. For instance, it has been used to create a series of arylidenetriazolothiazolidinones, with studies showing that certain derivatives exhibit excellent anti-inflammatory and potent antimicrobial activity against tested bacterial and fungal strains at low concentrations (e.g., 6.25 μg/cm³) . The presence of both chlorine and fluorine atoms in its structure is a common strategy in drug design to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This product is intended for research purposes as a chemical building block in organic synthesis and drug discovery programs. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, and it is not for food or cosmetic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKARHTOOOHCDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 5 Fluorophenol

Precursor Synthesis and Derivatization Routes

Fluorination Strategies for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a key step in many synthetic routes to 2,4-dichloro-5-fluorophenol. Electrophilic fluorinating agents are commonly employed for this purpose. alfa-chemistry.com Reagents such as Selectfluor™ (F-TEDA-BF4) are known to directly fluorinate activated aromatic systems like phenols. researchgate.net The use of such reagents can be influenced by the solvent system; for instance, ionic liquids have been shown to accelerate the fluorination of phenols. researchgate.net

Another important strategy is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgbyjus.com The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate, represents a classical method for introducing fluorine onto an aromatic ring, starting from a primary aromatic amine. cas.cn More contemporary methods include palladium-catalyzed fluorination of arylboronic acids or direct C-H fluorination, which offer alternative pathways to aryl fluorides. acs.orgbeilstein-journals.org

Table 1: Comparison of Aromatic Fluorination Strategies

MethodReagent TypeKey Features
Electrophilic Fluorination Electrophilic (e.g., Selectfluor™)Direct fluorination of electron-rich aromatics. alfa-chemistry.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic (e.g., KF)Requires an activated aromatic ring with a good leaving group. libretexts.org
Balz-Schiemann Reaction Diazonium SaltClassic method starting from anilines. cas.cn
Palladium-Catalyzed Fluorination Palladium Catalyst and Fluoride SourceModern method for C-F bond formation. acs.orgbeilstein-journals.org

Directed Chlorination of Phenolic Substrates

The regioselective chlorination of phenolic compounds is crucial for the synthesis of this compound. The hydroxyl group of a phenol (B47542) is a powerful ortho-, para-director, meaning it activates these positions for electrophilic attack. savemyexams.com Therefore, direct chlorination of a 3-fluorophenol (B1196323) precursor would likely lead to a mixture of isomers. To achieve the desired 2,4-dichloro substitution pattern, directing group strategies are often necessary.

Various catalytic systems have been developed to control the regioselectivity of phenol chlorination. researchgate.net For instance, Lewis basic selenoether catalysts have been shown to direct chlorination to the ortho-position of phenols. nsf.gov Similarly, palladium-catalyzed C-H chlorination using a removable directing group, such as a 2-pyridine group, allows for highly efficient and selective ortho-chlorination. rsc.org The development of ligands that can direct chlorination to the meta-position has also been an area of research, expanding the toolbox for synthesizing specifically substituted phenols. nih.gov

A common chlorinating agent is sulfuryl chloride, which can be used in the presence of catalysts to achieve regioselective chlorination. For example, a patented method describes the synthesis of 2,6-dichloro-substituted phenols using sulfuryl chloride in the presence of secondary amines.

Halogenation of Related Nitrobenzene (B124822) and Acylbenzene Intermediates

An alternative synthetic approach involves the halogenation of nitrobenzene or acylbenzene intermediates, followed by conversion of the nitro or acyl group into a hydroxyl group. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. edurev.in This property can be exploited to direct incoming halogens to specific positions. For example, the halogenation of a nitrobenzene derivative can be followed by reduction of the nitro group to an amine, which can then be converted to a phenol via diazotization and hydrolysis. edurev.in

A patented process for the synthesis of 2,4-dichloro-5-fluoroacetophenone (a precursor to the corresponding phenol) starts with 3,4-dichloronitrobenzene. wipo.int This intermediate is first fluorinated, then the resulting product is chlorinated, and finally acylated to introduce the acetyl group. wipo.int This acetyl group can later be removed or the entire acetophenone (B1666503) can be converted to the target phenol.

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of the reactions involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields and selectivity.

Nucleophilic Aromatic Substitution Mechanisms in Activated Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a key mechanism in the synthesis of halogenated phenols. libretexts.org This reaction typically proceeds via an addition-elimination mechanism. uomustansiriyah.edu.iqnptel.ac.in In the first step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions to the leaving group. libretexts.orgbyjus.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. The nature of the halogen can also influence reactivity; in SNAr, aryl fluorides are often more reactive than other aryl halides because the highly electronegative fluorine atom stabilizes the intermediate carbanion inductively. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is the fundamental mechanism for introducing substituents like halogens onto an aromatic ring. total-synthesis.com The reaction involves the attack of an electrophile by the nucleophilic π-electron system of the aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion. researchgate.net This intermediate is resonance-stabilized. In the final step, a proton is lost from the ring, restoring aromaticity and resulting in the substituted product. total-synthesis.com

In the context of synthesizing this compound, the directing effects of the substituents already present on the ring are paramount. The hydroxyl group of phenol is a strong activating group and an ortho-, para-director. savemyexams.comuomustansiriyah.edu.iq Halogens, on the other hand, are deactivating yet ortho-, para-directing due to a combination of their inductive electron-withdrawing effect and their resonance electron-donating effect. uomustansiriyah.edu.iq When multiple substituents are present, the position of further substitution is determined by the combined directing effects of all groups. For instance, in the chlorination of a fluorophenol, the hydroxyl group will be the dominant directing group.

Table 2: Summary of Mechanistic Principles

MechanismKey IntermediateDriving ForceRole of Substituents
Nucleophilic Aromatic Substitution (SNAr) Meisenheimer Complex (anionic)Stabilization of the negative chargeElectron-withdrawing groups activate and direct. libretexts.orgnptel.ac.in
Electrophilic Aromatic Substitution Sigma Complex/Arenium Ion (cationic)Restoration of aromaticityElectron-donating groups activate and direct ortho/para; deactivating groups direct meta (with exceptions for halogens). total-synthesis.comuomustansiriyah.edu.iq

Reaction Kinetics and Selectivity Studies

The synthesis of this compound is often part of a multi-step process where reaction kinetics and selectivity are paramount to achieving a high yield of the desired isomer and minimizing the formation of impurities. The introduction of three different halogen substituents onto a phenol ring presents a significant regiochemical challenge. The final arrangement of the chloro and fluoro groups is dictated by the directing effects of the hydroxyl group and the substituents already present on the aromatic ring.

Kinetic studies in related syntheses, such as the chlorination of fluorophenol or the fluorination of dichlorophenols, are crucial for optimizing reaction conditions. Factors such as temperature, reaction time, catalyst concentration, and the nature of the solvent can significantly influence the rate of reaction and the distribution of products. For instance, in the chlorination of phenols, electrophilic aromatic substitution is the dominant mechanism. The hydroxyl group is a strong activating, ortho-, para-director. However, the presence of other deactivating halogen substituents complicates the selectivity.

Achieving high selectivity for this compound requires careful control over the reaction pathway. In many halogenation reactions of phenols, a mixture of isomers is almost inevitable. For example, the chlorination of 3-fluorophenol could potentially lead to several dichlorinated products. The challenge lies in directing the chlorination to the C2 and C4 positions relative to the hydroxyl group while the fluorine is at C5. The innate selectivities for simple phenols in chlorination are approximately 1:4 for the ortho/para positions, which underscores the need for regioselective control. nsf.gov

Studies on similar compounds, like the synthesis of 2,4-dichlorophenol (B122985) from phenol, have shown that catalyst systems can dramatically alter selectivity. In the absence of a catalyst, the chlorination of phenol with agents like hydrogen peroxide and hydrogen chloride yields a mixture of p-chlorophenol and o-chlorophenol, with very little of the dichlorinated product. rsc.org However, with the introduction of a catalyst, the reaction can be driven towards complete conversion to 2,4-dichlorophenol. rsc.org These findings suggest that kinetic and selectivity studies for this compound synthesis should focus on catalyst screening and optimization of reaction parameters to favor the desired isomer.

Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for preparing highly substituted phenols like this compound. These approaches focus on improving yield, selectivity, and sustainability.

Catalytic Systems for Halogenation Reactions

Catalysis is at the forefront of modern synthetic strategies for the regioselective halogenation of aromatic compounds. For the synthesis of polychlorinated phenols, various catalytic systems have been developed to enhance selectivity and reaction rates under mild conditions.

One effective approach is the use of Lewis basic selenoether catalysts for the ortho-selective chlorination of phenols. nsf.gov While this specific catalyst promotes ortho-chlorination, the principle of using a catalyst to direct the position of halogenation is key. For producing 2,4-dichloro-substituted phenols, transition metal catalysts have shown significant promise. For example, manganous(II) sulfate (B86663) (MnSO₄) has been successfully used to catalyze the oxychlorination of phenol to 2,4-dichlorophenol with high activity and selectivity. rsc.orgresearchgate.net This system uses hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant in water, representing a greener alternative to traditional methods. rsc.org

Other catalytic systems reported for the regioselective chlorination of phenols include:

Merrifield resin/sulfuryl chloride researchgate.net

Aluminum-pillared montmorillonite (B579905) clay or L-type zeolites/sulfuryl chloride researchgate.net

[Bis(trifluoroacetoxy)iodo]benzene/aluminum chloride researchgate.net

Nagasawa's bis-thiourea catalyst/N-chlorosuccinimide researchgate.net

A patented method for synthesizing a precursor, 2,4-dichloro-5-fluorobenzoyl chloride, utilizes a composite zeolite solid super acid catalyst. google.com Such solid acid catalysts are advantageous as they are easily separated from the reaction mixture and can often be recycled.

Catalyst SystemReagentsTarget Selectivity/ReactionSource
Manganous(II) sulfate (MnSO₄)HCl, H₂O₂High selectivity for 2,4-dichlorophenol from phenol rsc.org
Lewis basic selenoetherN-chlorosuccinimide (NCS)High ortho-selectivity for chlorination of phenols nsf.gov
Composite zeolite solid super acidCarbon tetrachlorideSynthesis of 2,4-dichloro-5-fluoro trichloromethylbenzene google.com
Nagasawa's bis-thioureaN-chlorosuccinimide (NCS)High ortho-selectivity researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex molecules like this compound, this involves using less hazardous materials, replacing volatile organic solvents, improving energy efficiency, and minimizing waste.

A significant green approach is the use of water as a solvent. The manganous(II) sulfate-catalyzed oxychlorination of phenol to 2,4-dichlorophenol is performed in water, which avoids the use of volatile organic compounds (VOCs). rsc.org Similarly, the oxidation of boronic acids to phenols can be achieved using hydrogen peroxide in a green solvent like dimethyl carbonate (DMC), followed by purification with water and ethyl acetate. chemicalbook.com

The use of safer reagents is another key aspect. Triphosgene (B27547), a solid, is often used as a safer in-situ source of phosgene (B1210022) for certain reactions. google.com In the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a related compound, using bis(trichloromethyl) carbonate in toluene (B28343) is presented as a green chemistry approach suitable for industrial scale, achieving a 99.1% yield. chemicalbook.com

Developing processes that simplify operations and reduce waste is also a goal. A method for preparing 2,4-dichloro-5-fluoropyrimidine (B19854) was developed to be a "simple and effective green synthesis process" that reduces production costs and environmental pollution by avoiding the production of phosphoric acid wastewater. google.com These examples highlight a clear trend towards developing more sustainable synthetic routes for halogenated aromatic compounds.

Purification and Enrichment Techniques for Synthetic Products

The synthesis of this compound typically results in a mixture of isomers and other impurities, necessitating effective purification and enrichment techniques to isolate the desired product with high purity. The small differences in the physical properties of isomers, such as boiling and melting points, can make separation challenging. google.com

Commonly employed purification methods include:

Vacuum Distillation: This technique is used to separate compounds based on differences in their boiling points under reduced pressure. It is a standard method for purifying thermally stable liquid products. google.comsciencemadness.org

Crystallization: This method relies on the differences in solubility of the desired compound and impurities in a suitable solvent. For chlorophenol isomers, which may have very similar properties, melt crystallization can be an effective enrichment technique. wipo.int Recrystallization from mixed solvent systems, such as methanol-water, is also a common practice.

Chromatography: High-performance liquid chromatography (HPLC) and column chromatography are powerful techniques for separating closely related isomers. krisp.org.za For analytical purposes and small-scale purification, solid-phase extraction (SPE) followed by liquid chromatography (LC) can be used to determine and isolate specific compounds from complex mixtures. psu.edu

Extractive Methods: Dissociation extractive distillation is a specialized technique that can enhance the separation of isomers with different acidities. ias.ac.in By adding a base, the more acidic phenol forms a less volatile salt, increasing the relative volatility of the mixture and allowing for easier separation by distillation. ias.ac.in

For instance, the purification of a crude 2,4-dichloro-5-fluoroacetophenone mother liquor, which contains isomeric impurities, highlights the difficulty of separation via traditional distillation or crystallization due to the small differences in boiling and melting points. google.com A patented method involves a chemical reaction to convert the mixture, followed by distillation and subsequent reaction to regenerate the desired acetophenone, indicating that chemical derivatization can be a viable strategy for separating difficult isomers. google.com


Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 5 Fluorophenol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insights into the molecular vibrations and functional groups present in 2,4-dichloro-5-fluorophenol.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a powerful technique for identifying functional groups and molecular structures. drawellanalytical.commdpi.com For phenolic compounds, characteristic vibrational bands are observed. In the case of substituted phenols like this compound, the positions of these bands are influenced by the nature and position of the substituents on the aromatic ring.

Key FT-IR spectral data for related compounds, such as 2,4-dichloro-6-nitrophenol (B1219690), show distinct vibrational frequencies that can be compared to those expected for this compound. nih.gov For instance, the O-H stretching vibration in phenols typically appears in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is usually observed around 1200 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1450-1600 cm⁻¹ region. The presence of chlorine and fluorine substituents will further influence the spectra, with C-Cl and C-F stretching vibrations appearing in the fingerprint region (below 1500 cm⁻¹).

A study on 2,4-dichloro-6-nitrophenol recorded the FT-IR spectrum in the 4000–400 cm⁻¹ range, providing a basis for assigning the vibrational bands of similarly substituted phenols. nih.gov

Table 1: Postulated FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch 3200-3600
Aromatic C-H Stretch 3000-3100
C=C Aromatic Ring Stretch 1450-1600
C-O Stretch 1180-1260
C-F Stretch 1000-1400

Raman Spectroscopy Investigations

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring vibrations and the carbon-halogen bonds.

In a related compound, 2,4-dichloro-6-nitrophenol, the FT-Raman spectrum was recorded between 3500 and 100 cm⁻¹. nih.gov This allows for a comprehensive vibrational analysis. The symmetric stretching vibrations of the aromatic ring are typically strong in Raman spectra. The C-Cl and C-F bonds also give rise to characteristic Raman signals. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman data to provide precise vibrational assignments. researchgate.netresearchgate.net

Table 2: Anticipated Raman Shifts for this compound

Vibrational Mode Expected Raman Shift Range (cm⁻¹)
Aromatic Ring Breathing 990-1010
C-H In-plane Bend 1000-1300
C-F Stretch 1000-1400

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. uobasrah.edu.iq

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. mnstate.edu The chemical shifts of the aromatic protons are influenced by the deshielding effects of the chlorine and fluorine atoms. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The aromatic region will display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. The coupling between these protons and with the fluorine atom will lead to splitting of these signals, providing valuable structural information. The number of signals indicates the number of unique proton environments. mnstate.edu

Table 3: Predicted ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
OH 4.5-8.0 s (broad)
Aromatic H 6.8-7.5 d, dd

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. crunchchemistry.co.uk Due to the low natural abundance of ¹³C, spectra are often proton-decoupled, resulting in singlet peaks for each unique carbon atom. crunchchemistry.co.uklibretexts.org The chemical shifts in ¹³C NMR have a much larger range than in ¹H NMR, typically 0-220 ppm. libretexts.org

For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached atoms (O, Cl, F). The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded, as will the carbons bonded to the chlorine and fluorine atoms. Carbons in a benzene ring typically appear in the 110-160 ppm range. crunchchemistry.co.uk

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C-OH 150-160
C-Cl 120-140
C-F 155-165 (with C-F coupling)

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. beilstein-journals.org The chemical shift of a ¹⁹F nucleus is very sensitive to its electronic environment, providing detailed information about the molecular structure. nih.gov The large chemical shift range of ¹⁹F NMR reduces the likelihood of peak overlap. nih.gov

In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to a dichlorinated phenolic ring. Coupling between the fluorine nucleus and the adjacent protons (³JHF) will result in a splitting of the fluorine signal, further confirming the structure. Inverse gated decoupling can be used to minimize the Nuclear Overhauser Effect (NOE) during data acquisition. sepscience.com

Table 5: Predicted ¹⁹F NMR Data for this compound

Fluorine Atom Expected Chemical Shift (δ, ppm) Expected Multiplicity

Advanced Two-Dimensional NMR Techniques (e.g., DEPT, HHCOSY, TOCSY)

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT NMR spectroscopy is instrumental in differentiating between CH, CH₂, and CH₃ groups. For this compound, a DEPT experiment would be expected to show signals corresponding to the two aromatic CH groups, confirming their presence and distinguishing them from the quaternary, halogen- and hydroxyl-substituted carbons.

Homonuclear Correlation Spectroscopy (HHCOSY): The HHCOSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the case of this compound, an HHCOSY spectrum would reveal a correlation between the two aromatic protons, confirming their adjacent positions on the benzene ring. This technique is particularly useful for establishing the connectivity of proton spin systems within a molecule. magritek.com

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in HHCOSY to an entire spin system. magritek.com For this compound, a TOCSY experiment would show correlations between all protons within the same spin system, which in this case would be the two aromatic protons. This can be especially valuable in more complex molecules to identify all protons belonging to a particular structural fragment. magritek.comchemrxiv.org

Other Structural and Analytical Techniques

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. uni-saarland.de

Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of substituents or cleavage of the aromatic ring. libretexts.org

Technique Application to this compound Expected Observations
Mass Spectrometry (MS)Determination of molecular weight and confirmation of elemental composition.Molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic pattern characteristic of two chlorine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. du.edu.eglibretexts.org Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region due to π → π* and n → π* transitions of the benzene ring and the phenolic hydroxyl group. libretexts.orguzh.ch The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the aromatic ring. The presence of chlorine and fluorine atoms, as well as the hydroxyl group, will cause shifts in the absorption bands compared to unsubstituted phenol (B47542). The appearance of multiple absorption peaks or shoulders is common for highly conjugated systems and can be influenced by the solvent used. msu.edu

Technique Application to this compound Expected Observations
UV-Vis SpectroscopyInvestigation of electronic transitions.Characteristic absorption bands in the UV region due to π → π* and n → π* transitions. Shifts in λmax due to chloro, fluoro, and hydroxyl substituents.
Technique Application to this compound Expected Observations
X-ray Diffraction (XRD)Determination of the three-dimensional structure in the solid state.Precise bond lengths, bond angles, and conformational details. Information on intermolecular interactions like hydrogen bonding.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying components in a mixture. rsc.orgroyalholloway.ac.uk For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The retention time of the compound would be characteristic under specific chromatographic conditions and could be used for its identification and quantification. HPLC is also invaluable for monitoring reaction progress by analyzing aliquots of the reaction mixture over time. mdpi.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds. google.comepa.gov this compound can be analyzed by GC, often after derivatization to increase its volatility and improve chromatographic performance. epa.gov The choice of column and detector (e.g., Flame Ionization Detector - FID) is crucial for achieving good separation and sensitivity. epa.gov

Technique Application to this compound Typical Use
High-Performance Liquid Chromatography (HPLC)Purity assessment and reaction monitoring.Separation and quantification of the compound in a mixture. rsc.orgmdpi.com
Gas Chromatography (GC)Purity assessment and analysis of volatile derivatives.Separation of the compound, often after derivatization. google.comepa.gov

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 5 Fluorophenol

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates a more reactive and less stable molecule. semanticscholar.org

For 2,6-dichloro-4-fluoro phenol (B47542), computational studies using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311+G(d,p) basis set have been performed to determine the energies of these frontier orbitals. semanticscholar.orgkarazin.uaresearchgate.net The computed values provide insight into the molecule's electronic transitions and reactivity. Transmission of charge is indicated by the calculated HOMO and LUMO energies. semanticscholar.orgresearchgate.net

Table 1: Frontier Molecular Orbital Energies for 2,6-dichloro-4-fluoro phenol

Parameter HF/6-311+G(d,p) B3LYP/6-311+G(d,p)
HOMO Energy (eV) -8.54 -6.78
LUMO Energy (eV) 1.89 -1.23
HOMO-LUMO Gap (ΔE) (eV) 10.43 5.55

Data sourced from a computational study on 2,6-dichloro-4-fluoro phenol. semanticscholar.orgkarazin.uaresearchgate.net

Mulliken charge distribution analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution and identifying electrostatic interactions. niscpr.res.in This analysis is performed through Mulliken Population Analysis, and for 2,6-dichloro-4-fluoro phenol, it has been calculated using both HF and DFT methods. semanticscholar.orgkarazin.uaresearchgate.net

The distribution of charges reveals the electrophilic and nucleophilic centers within the molecule. In 2,6-dichloro-4-fluoro phenol, the oxygen atom of the hydroxyl group is found to have a significant negative charge, indicating its nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive charge, suggesting it is an electrophilic site. The carbon atoms attached to the electronegative halogen and oxygen atoms also show varied charge distributions, influencing the molecule's reactivity and intermolecular interactions.

Table 2: Mulliken Atomic Charges for Selected Atoms of 2,6-dichloro-4-fluoro phenol

Atom HF/6-311+G(d,p) B3LYP/6-311+G(d,p)
C1 0.422709 0.322090
C2 -0.396267 -0.346824
C3 -0.212681 -0.177132
C4 0.402539 0.311973
O7 -0.669420 -0.559410
Cl8 0.216720 0.201306
H13 0.406873 0.371590
F10 -0.397307 -0.286088

Data sourced from a computational study on 2,6-dichloro-4-fluoro phenol. semanticscholar.orgresearchgate.net

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer.

Global Softness (S) : The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors for 2,6-dichloro-4-fluoro phenol have been calculated and are presented in the table below.

Table 3: Global Reactivity Descriptors for 2,6-dichloro-4-fluoro phenol

Parameter HF/6-311+G(d,p) B3LYP/6-311+G(d,p)
Electronegativity (χ) (eV) 3.325 4.005
Chemical Hardness (η) (eV) 5.215 2.775
Global Softness (S) (eV⁻¹) 0.1917 0.3603
Electrophilicity Index (ω) (eV) 1.061 2.890

Data sourced from a computational study on 2,6-dichloro-4-fluoro phenol. semanticscholar.orgkarazin.uaresearchgate.net

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Advanced Electronic and Photophysical Properties

Beyond the fundamental electronic structure, computational chemistry can predict more advanced properties, such as the nonlinear optical response of a molecule.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. nih.gov The NLO response of a molecule is determined by its hyperpolarizability (β). imist.ma Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

Computational studies can predict the dipole moment (μ) and first-order hyperpolarizability (β₀) of a molecule. For substituted phenols, the presence of electron-donating and electron-withdrawing groups can enhance the NLO properties. While specific NLO data for 2,4-Dichloro-5-fluorophenol is not available, studies on similar phenolic compounds indicate that the interplay of substituents significantly influences their NLO response. imist.ma

Intermolecular Interactions and Thermodynamic Studies

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. These interactions govern properties such as melting point, solubility, and crystal packing. Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, provide insight into the stability and spontaneity of chemical processes.

For 2,6-dichloro-4-fluoro phenol, thermodynamic functions have been calculated at different temperatures, providing a basis for understanding its thermal behavior. researchgate.net These calculations are typically performed using the rigid rotor harmonic oscillator approximation. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-dichloro-4-fluoro phenol

Hydrogen Bonding Interactions (Intra- and Intermolecular)

Theoretical and spectroscopic studies of halophenols have revealed nuanced details regarding the presence and nature of intramolecular hydrogen bonds. In the case of 2-halophenols, the existence of an intramolecular hydrogen bond is a subject of some debate, with evidence suggesting that its presence and strength are dependent on the specific halogen substituent. rsc.org For instance, weak hydrogen bonding has been reported in 2-chlorophenol, 2-bromophenol, and 2-iodophenol, while it is considered to be very weak or non-existent in 2-fluorophenol. rsc.org This is attributed to the high electronegativity of fluorine, which can lead to repulsive forces that counteract the formation of a stable intramolecular hydrogen bond. conicet.gov.ar

Computational studies on fluorophenol derivatives indicate that in conformers where the hydroxyl hydrogen is oriented towards a fluorine atom, weak intramolecular F···H hydrogen bonding interactions can occur. acs.org These interactions are characterized by subtle changes in molecular geometry, such as a slight lengthening of the C-F and O-H bonds, a decrease in the C-O-H bond angle, and a tilting of the C-F and C-O bonds towards each other. acs.org However, some theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), have not found a bond critical point between the hydroxyl hydrogen and the fluorine atom in compounds like 4-bromo-2-fluorophenol (B1271925) and 2-fluorophenol, suggesting the absence of a traditional hydrogen bond. conicet.gov.ar Instead, the observed interactions may be better described as "through-space" spin-spin couplings. conicet.gov.ar

The presence of other substituents on the phenol ring can influence the strength of intramolecular hydrogen bonds. For example, electron-withdrawing groups can affect the charge distribution and, consequently, the hydrogen bonding characteristics. cdnsciencepub.com

Intermolecular hydrogen bonding is also a critical factor in the solid-state and solution-phase behavior of phenolic compounds. In protic solvents, intermolecular hydrogen bonds with the solvent molecules are often favored over intramolecular hydrogen bonds. mdpi.com The interplay between intra- and intermolecular hydrogen bonding is crucial for understanding the physicochemical properties of these compounds. mdpi.com

Table 1: Theoretical and Spectroscopic Observations on Hydrogen Bonding in Halophenols

Compound/SystemObservationMethod
2-HalophenolsWeak intramolecular H-bond in 2-chloro, 2-bromo, and 2-iodophenol; very little in 2-fluorophenol. rsc.orgTheoretical and Spectroscopic Investigation rsc.org
2-Fluorophenol DerivativesWeak intramolecular F···H hydrogen bonding suggested by computational analysis. acs.orgComputational Study acs.org
4-Bromo-2-fluorophenolNo bond critical point found between O-H and F, suggesting no traditional H-bond. conicet.gov.arQTAIM Analysis conicet.gov.ar
SalicylamidesCan form both intramolecular and intermolecular hydrogen bonds depending on the solvent and substitution. mdpi.comNMR and X-ray Data mdpi.com

Thermodynamic Parameters and Molecular Stability Investigations

Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate the thermodynamic properties and molecular stability of substituted phenols. karazin.uaimist.ma These studies provide insights into parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are crucial for understanding the relative stability of different conformations and isomers. imist.ma

For instance, theoretical calculations on p-halophenols have been used to determine their thermodynamic parameters, revealing differences in stability among isomers. imist.ma The stability of a molecule is also related to its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be calculated using DFT. karazin.uabohrium.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. bohrium.com

Molecular stability is also influenced by the distribution of electron density, which can be analyzed through Mulliken charge distribution calculations. karazin.ua These theoretical approaches allow for a detailed understanding of how different substituents affect the structural, electronic, and thermodynamic properties of the phenol ring. researchgate.net

Table 2: Calculated Thermodynamic Functions for 2,6-dichloro-4-fluoro phenol at 1 atm

Temperature (K)Enthalpy (cal/mol)Heat Capacity (cal/mol K)Free Energy (cal/mol)Entropy (cal/mol K)
2002589.6923.49-12317.0774.53
3005258.1230.13-18659.8886.39
4008620.1735.63-24497.1395.29
50012513.8439.81-30045.86102.52
60016790.2242.92-35391.22108.64
70021345.5045.28-40582.40113.90
80026107.0347.11-45650.07118.45
90030030.7748.55-50614.97122.49
100035870.3349.69-55490.97126.16
110040798.2450.62-60288.04129.53
120045831.6451.37-64013.64132.62
130050943.4351.99-69473.43135.47
140056122.9552.50-73872.65138.14
150061358.3052.92-78214.30140.65
Data derived from a study on 2,6-dichloro-4-fluoro phenol. researchgate.net

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